5-nitro-1H-indazol-3-amine chemical structure and properties
5-nitro-1H-indazol-3-amine chemical structure and properties
An In-Depth Technical Guide to 5-nitro-1H-indazol-3-amine: A Key Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among its many derivatives, 5-nitro-1H-indazol-3-amine stands out as a critical intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in modern drug discovery.
Core Molecular Identity and Structure
5-nitro-1H-indazol-3-amine is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic system composed of a fused benzene and pyrazole ring, functionalized with a nitro group at the C5 position and an amine group at the C3 position.
Chemical Identifiers:
Caption: Chemical structure of 5-nitro-1H-indazol-3-amine.
Physicochemical and Spectroscopic Profile
The physicochemical properties of 5-nitro-1H-indazol-3-amine are crucial for its handling, formulation, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Light brown to orange solid | [4] |
| Melting Point | 254-256 °C | [4] |
| Boiling Point | 485.2 ± 25.0 °C (Predicted) | [4] |
| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.60 ± 0.40 (Predicted) | [4] |
| Storage | 2-8°C, protect from light | [4] |
Spectroscopic Data:
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¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is characteristic of the substituted indazole ring. Expected signals include doublets and doublet of doublets in the aromatic region for the protons on the benzene ring, and a broad singlet for the amine protons. A reported spectrum shows signals at δ 8.89 (d, 1H), 8.05 (dd, 1H), 7.34 (d, 1H), and 5.98 (s, 2H, -NH₂).[4][5]
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Mass Spectrometry: The exact mass is 178.049075 g/mol .[5] Mass spectrometry would show a molecular ion peak corresponding to this mass.
Synthesis and Reactivity
The most common and efficient synthesis of 5-nitro-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine. This method provides a direct route to the desired indazole core.
Experimental Protocol: Synthesis from 2-fluoro-5-nitrobenzonitrile
This procedure is based on a well-established method for synthesizing 3-aminoindazoles.[1][4]
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Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 g, 6.02 mmol) in n-butanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: Add hydrazine hydrate (0.42 mL, 7.22 mmol) to the solution. The hydrazine acts as the nitrogen source for the pyrazole ring formation.
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Heating: Heat the reaction mixture to 110 °C and stir for 2 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution and subsequent intramolecular cyclization.
-
Cooling and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Isolation: Add dichloromethane to the cooled mixture to induce precipitation of the product.
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Filtration and Purification: Filter the resulting solid, wash with a small amount of cold dichloromethane, and dry under vacuum to afford the target compound, 5-nitro-1H-indazol-3-amine, typically in high yield (e.g., 84%).[4]
Caption: Synthetic workflow for 5-nitro-1H-indazol-3-amine.
Role in Drug Discovery and Medicinal Chemistry
The indazole ring system is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The 5-nitro-1H-indazol-3-amine derivative serves as a versatile starting material for creating libraries of novel compounds with diverse biological activities.
Key Biological Activities of Derivatives:
-
Anticancer Agents: The indazole scaffold is a frequent component of kinase inhibitors. Derivatives of 5-nitro-1H-indazol-3-amine have been synthesized and evaluated as potent anticancer agents. For example, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown efficacy against various cancer cell lines, with molecular dynamics simulations confirming stable binding to target proteins.[6] These compounds often target key signaling pathways involved in angiogenesis and tumor progression, such as those involving VEGFR-2, Tie-2, and EphB4.[6]
-
Antiparasitic Activity: Nitro-heterocyclic compounds are well-known for their efficacy against parasitic infections.[7] Derivatives of 5-nitroindazole have demonstrated significant activity against Trichomonas vaginalis (trichomonacidal) and Trypanosoma cruzi (antichagasic).[7][8] The mechanism is often linked to the reduction of the nitro group within the parasite, leading to the generation of reactive radical species that induce oxidative stress and cell death.[8][9]
-
Antimicrobial Activity: New sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been reported to possess both antibacterial and antifungal properties, showing activity against pathogens like S. aureus and A. niger.[1]
The amino group at the C3 position provides a convenient handle for further chemical modification (e.g., acylation, urea formation), while the nitro group at C5 can be reduced to an amine, opening up another avenue for derivatization. This dual functionality makes it an exceptionally valuable building block for combinatorial chemistry and lead optimization campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling 5-nitro-1H-indazol-3-amine.
Table 2: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][11] The recommended storage temperature is between 2-8°C.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
5-nitro-1H-indazol-3-amine is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, combined with its versatile functional handles, makes it an invaluable tool for medicinal chemists. The proven track record of the indazole scaffold in oncology, infectious diseases, and beyond ensures that derivatives of this compound will continue to be a major focus of research and development efforts for years to come.
References
-
Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. [Link]
-
RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. [Link]
-
ResearchGate. Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. [Link]
-
Organic Syntheses. 5-nitroindazole. [Link]
-
National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
-
National Center for Biotechnology Information. 7-fluoro-5-nitro-1H-indazol-3-amine. PubChem Compound Database. [Link]
-
SpectraBase. 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. [Link]
-
Macsen Labs. 5-Nitroindazole | 5401-94-5 | Leading Supplier. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid. [Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. [Link]
-
ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. 3-Amino-5-nitroindazole | 41339-17-7 [amp.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
